molecular formula C13H10F2N2 B11878435 5,7-Difluoro-2-(pyridin-3-yl)indoline

5,7-Difluoro-2-(pyridin-3-yl)indoline

Cat. No.: B11878435
M. Wt: 232.23 g/mol
InChI Key: CIVMANVOSHVNSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-2-(pyridin-3-yl)indoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Fischer indole synthesis is a well-known method for preparing indole derivatives . This method involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-2-(pyridin-3-yl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indoline ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,7-Difluoro-2-(pyridin-3-yl)indoline include other indoline derivatives and fluorinated heterocycles . Examples include:

  • 5-Fluoroindoline
  • 7-Fluoroindoline
  • 2-(Pyridin-3-yl)indoline

Uniqueness

The uniqueness of this compound lies in the presence of two fluorine atoms at specific positions on the indoline ring. This structural feature enhances the compound’s stability, bioavailability, and binding affinity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C13H10F2N2

Molecular Weight

232.23 g/mol

IUPAC Name

5,7-difluoro-2-pyridin-3-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H10F2N2/c14-10-4-9-5-12(8-2-1-3-16-7-8)17-13(9)11(15)6-10/h1-4,6-7,12,17H,5H2

InChI Key

CIVMANVOSHVNSB-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2F)F)C3=CN=CC=C3

Origin of Product

United States

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